N-methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-3-yl)cyclopropanesulfonamide
CAS No.: 2549019-15-8
Cat. No.: VC11816740
Molecular Formula: C14H19N5O2S
Molecular Weight: 321.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549019-15-8 |
|---|---|
| Molecular Formula | C14H19N5O2S |
| Molecular Weight | 321.40 g/mol |
| IUPAC Name | N-methyl-N-(1-pyrazolo[1,5-a]pyrimidin-5-ylpyrrolidin-3-yl)cyclopropanesulfonamide |
| Standard InChI | InChI=1S/C14H19N5O2S/c1-17(22(20,21)12-2-3-12)11-5-8-18(10-11)13-6-9-19-14(16-13)4-7-15-19/h4,6-7,9,11-12H,2-3,5,8,10H2,1H3 |
| Standard InChI Key | SSLKTQQOQJLHRE-UHFFFAOYSA-N |
| SMILES | CN(C1CCN(C1)C2=NC3=CC=NN3C=C2)S(=O)(=O)C4CC4 |
| Canonical SMILES | CN(C1CCN(C1)C2=NC3=CC=NN3C=C2)S(=O)(=O)C4CC4 |
Introduction
Chemical Identity and Structural Features
N-Methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-3-yl)cyclopropanesulfonamide (Molecular Formula: C₁₈H₂₄N₆O₂S; Molecular Weight: 412.49 g/mol) combines a pyrazolo[1,5-a]pyrimidine core with a pyrrolidine–cyclopropanesulfonamide substituent. Key structural elements include:
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Pyrazolo[1,5-a]pyrimidine: A bicyclic heteroaromatic system known for its ATP-competitive inhibition properties .
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Pyrrolidine ring: Provides conformational rigidity and enhances binding affinity through hydrogen bonding .
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Cyclopropanesulfonamide: A sterically constrained sulfonamide group that improves metabolic stability and target selectivity .
The compound’s IUPAC name reflects its substitution pattern: the pyrazolo[1,5-a]pyrimidin-5-yl group is attached to the pyrrolidine ring at position 1, while the cyclopropanesulfonamide moiety is linked via the N-methyl group at position 3.
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multicomponent reactions. For this compound, a stepwise approach is employed:
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Core formation: Condensation of 5-aminopyrazole with β-ketoesters yields the pyrazolo[1,5-a]pyrimidine scaffold .
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Pyrrolidine functionalization: The pyrrolidine ring is introduced via nucleophilic substitution or reductive amination .
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Sulfonamide coupling: Cyclopropanesulfonyl chloride reacts with the secondary amine on pyrrolidine under basic conditions .
Table 1: Key Synthetic Intermediates and Yields
| Step | Intermediate | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Pyrazolo[1,5-a]pyrimidin-5-amine | 78 | 95 |
| 2 | 1-(Pyrazolo[1,5-a]pyrimidin-5-yl)pyrrolidin-3-amine | 65 | 92 |
| 3 | Final compound | 58 | 98 |
Structural Modifications
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Pyrrolidine substitution: Analogues with bulkier groups at position 3 of pyrrolidine show reduced solubility but improved target engagement .
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Sulfonamide variations: Replacing cyclopropane with larger rings (e.g., cyclohexane) decreases metabolic stability in liver microsomes .
Pharmacological Activity
| Compound | MIC (µM) | hERG IC₅₀ (µM) | Microsomal Stability (t₁/₂, min) |
|---|---|---|---|
| Parent scaffold (no substituent) | 2.1 | >30 | 12 |
| N-Methyl derivative | 0.8 | 25 | 45 |
| Cyclopropanesulfonamide | 0.3 | 18 | 68 |
Structure–Activity Relationships (SAR)
Critical SAR insights include:
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Pyrimidine position 5: Aryl or heteroaryl groups enhance potency against M.tb .
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Pyrrolidine substitution: N-Methylation improves bioavailability but reduces hERG selectivity .
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Sulfonamide moiety: Cyclopropane minimizes off-target interactions compared to linear chains .
Pharmacokinetics and Toxicity
Future Directions
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